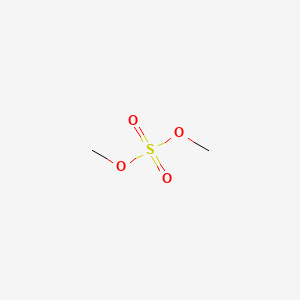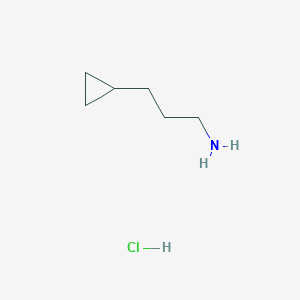
(4R)-4-Butyl-D-glutamic acid
Descripción general
Descripción
(4R)-4-Butyl-D-glutamic acid, also known as L-4-butylglutamic acid or L-4-Butyl-D-glutamate, is a non-proteinogenic amino acid that has gained attention in the scientific community due to its unique properties. This amino acid is a derivative of glutamic acid, which is a neurotransmitter in the central nervous system. The butyl group attached to the glutamic acid molecule makes it more lipophilic, allowing it to penetrate the blood-brain barrier more easily. This property has led to its application in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of (4R)-4-Butyl-D-glutamic acid involves its binding to the mGluR4 receptor, leading to the activation of downstream signaling pathways. This activation results in the inhibition of neurotransmitter release, particularly of glutamate, which is involved in excitatory signaling. This inhibition has been shown to have neuroprotective effects and may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R)-4-Butyl-D-glutamic acid are primarily related to its effects on neurotransmitter release. Its activation of the mGluR4 receptor results in the inhibition of glutamate release, which can have neuroprotective effects. Additionally, it has been shown to have anti-inflammatory effects, which may also contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4R)-4-Butyl-D-glutamic acid in lab experiments include its selectivity for the mGluR4 receptor, its ability to penetrate the blood-brain barrier, and its potential therapeutic benefits for neurological disorders. However, its limitations include its cost and the need for specialized equipment and expertise for its synthesis and use in experiments.
Direcciones Futuras
There are several potential future directions for the use of (4R)-4-Butyl-D-glutamic acid in scientific research. These include further studies on its potential therapeutic benefits for neurological disorders, the development of more selective agonists for the mGluR4 receptor, and the exploration of its effects on other neurotransmitter systems. Additionally, its potential use in drug delivery systems and as a tool for studying the blood-brain barrier warrants further investigation.
Aplicaciones Científicas De Investigación
(4R)-4-Butyl-D-glutamic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release. This property has led to its use in the study of mGluR4 function and its potential as a therapeutic target for neurological disorders such as Parkinson's disease and epilepsy.
Propiedades
IUPAC Name |
(2R,4R)-2-amino-4-butylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649649 | |
| Record name | (4R)-4-Butyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Butyl-D-glutamic acid | |
CAS RN |
1217602-18-0, 872555-88-9 | |
| Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Butyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B3418196.png)










